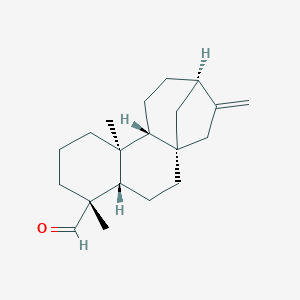

ent-Kaurenal

説明

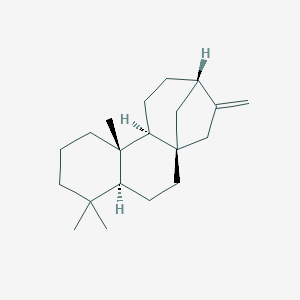

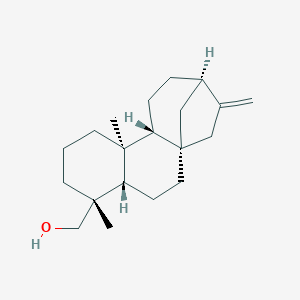

Ent-Kaurenal is a chemical compound with the molecular formula C20H30O . It is a diterpenoid, a class of chemical compounds composed of two terpene units with the molecular formula C10H16 .

Synthesis Analysis

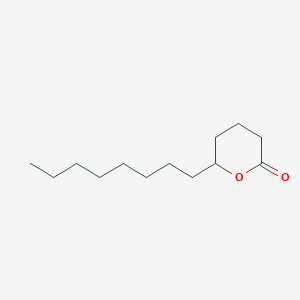

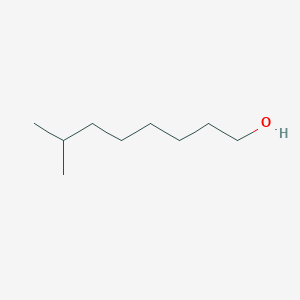

The synthesis of ent-Kaurenal involves key enzymes such as ent-Kaurene Synthase (KS) and ent-Kaurene Oxidase (KO). These enzymes catalyze early steps of the cyclization and oxidation reactions . For instance, in Scoparia dulcis, SdKS catalyzes a cyclization reaction from ent-CPP to ent-Kaurene, and SdKOs oxidize ent-Kaurene to ent-Kaurenoic acid .Molecular Structure Analysis

The molecular structure of ent-Kaurenal includes the arrangement of atoms and the chemical bonds that hold the atoms together. The ent-Kaurenal molecule contains a total of 54 bond(s) .Chemical Reactions Analysis

In the biosynthesis of Gibberellins (GAs), ent-Kaurene is oxidized to ent-Kaurenoic acid through three successive monooxygenations . This process involves the transformation of ent-Kaurene to ent-Kaurenoic acid via ent-Kaurenal as an intermediate .Physical And Chemical Properties Analysis

Ent-Kaurenal has a molecular weight of 286.4516 . More detailed physical and chemical properties may require further experimental analysis.科学的研究の応用

1. Role in Plant Hormone Biosynthesis

Ent-Kaurenal plays a crucial role in the biosynthesis of gibberellins, a group of plant hormones. It acts as an intermediate in the conversion process of geranylgeranyl diphosphate to gibberellins. Studies have shown the stepwise metabolism of ent-kaurene to gibberellin A(12)-aldehyde in young shoots of normal maize (Zea mays L.), evidencing the presence of metabolic steps involving ent-kaurenal in maize shoots (Suzuki et al., 1992). Similarly, ent-kaurene synthase from the fungus Phaeosphaeria sp. L487 is known to catalyze the conversion of geranylgeranyl diphosphate to ent-kaurene, further highlighting its role in gibberellin biosynthesis (Kawaide et al., 1997).

2. Enzymatic Functions and Evolution

Ent-Kaurenal's significance extends to the enzymatic functions involved in its biosynthesis. For instance, the identification of a single amino acid involved in quenching the ent-kauranyl cation by a water molecule in ent-kaurene synthase of Physcomitrella patens illustrates the biochemical intricacies in its formation (Kawaide et al., 2011). Additionally, the characterization of kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis, demonstrates the complex multi-step reactions involved in the conversion from ent-kaurene to other forms, including ent-kaurenal (Morrone et al., 2010).

3. Bioactivity and Chemical Synthesis

The ent-kaurene diterpenoids, including ent-kaurenal, are noted for their extensive bioactivity profiles and have applications in traditional remedies. The chemical structures and bioactivity of ent-kaurene diterpenoids have been extensively studied, indicating their pharmacological potential, especially in anticancer treatments (Ding et al., 2017).

4. Emission and Environmental Interaction

Research has also explored the emission of ent-kaurene into the environment, such as its release in the headspace from plants. This phenomenon suggests potential ecological interactions mediated by ent-kaurene and its derivatives (Otsuka et al., 2004).

将来の方向性

Future research could focus on further elucidating the roles of ent-Kaurenal in plant growth and development, as well as exploring its potential applications in agriculture and medicine . Additionally, more studies could be conducted to fully understand the biosynthesis pathway of ent-Kaurenal and its regulation .

特性

IUPAC Name |

(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAVDWHQNFTFBW-XRNRSJMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332096 | |

| Record name | Kaurenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

ent-Kaurenal | |

CAS RN |

14046-84-5 | |

| Record name | Kaurenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 - 116 °C | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)